molecular formula C11H11FN2O3 B1466253 1-(3-Fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1483300-67-9

1-(3-Fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1466253
CAS No.: 1483300-67-9
M. Wt: 238.21 g/mol
InChI Key: YLHOIEZPUQPUBI-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid is a fluorinated pyridine derivative with a pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-fluoropyridine-4-carboxylic acid and pyrrolidine-3-carboxylic acid.

  • Reaction Conditions: The reaction involves coupling these two components under specific conditions, such as using coupling reagents like carbodiimides (e.g., DCC, EDC) in the presence of a catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like potassium fluoride (KF).

  • Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, H₂O₂

  • Reduction: LiAlH₄, NaBH₄, H₂

  • Substitution: KF, NaOH

  • Coupling: Palladium catalysts, boronic acids

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Fluorinated pyridines, substituted pyrrolidines

  • Coupling: Biaryl compounds, heterocycles

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a building block for bioactive molecules, potentially influencing biological pathways and processes.

  • Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting various diseases.

  • Industry: It can be utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(3-Fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 1-(3-Chloropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid

  • 1-(3-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid

  • 1-(3-Iodopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid

Uniqueness: 1-(3-Fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c12-9-5-13-3-1-8(9)10(15)14-4-2-7(6-14)11(16)17/h1,3,5,7H,2,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHOIEZPUQPUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=C(C=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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